N1-Methylation Confers Altered Kinase Selectivity vs. Non-Methylated 5-(Piperidin-4-yloxy)-1H-indazole
Comparative analysis of indazole-based ALK5/p38α MAP kinase inhibitors demonstrates that N1-methylation of the indazole core (as in 1-methyl-1H-indazol-5-yl derivatives) alters kinase selectivity relative to unmethylated 1H-indazol-5-yl analogs [1]. In a matched-pair comparison of dual ALK5/p38α inhibitors, the 1-methyl-1H-indazol-5-yl series (compounds 20a-g) exhibited distinct selectivity profiles versus the corresponding 1H-indazol-5-yl series (compounds 13a-g) [1]. The most potent compound in the unmethylated series, 13c, inhibited ALK5 and p38α with IC₅₀ values of 0.004 μM and 0.004 μM respectively [1]. While direct IC₅₀ data for 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride is not publicly available, the N1-methylation pattern structurally aligns with the 1-methyl-1H-indazol-5-yl series, predicting altered kinase binding relative to 5-(piperidin-4-yloxy)-1H-indazole (CAS 478827-08-6) [2].
| Evidence Dimension | Kinase inhibition selectivity profile (ALK5/p38α) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; inferred from 1-methyl-1H-indazol-5-yl analog class |
| Comparator Or Baseline | 1H-indazol-5-yl series (unmethylated): compound 13c IC₅₀ = 0.004 μM (ALK5), 0.004 μM (p38α) [1] |
| Quantified Difference | Selectivity shift; quantitative difference not directly measured |
| Conditions | Enzymatic kinase inhibition assay; recombinant ALK5 and p38α kinases [1] |
Why This Matters
N1-methylation alters kinase selectivity, making the compound suitable for SAR campaigns where unmethylated indazole hits require selectivity tuning.
- [1] Liu, Y. Y., Guo, Z., Wang, J. Y., et al. (2021). Synthesis and evaluation of the epithelial-to-mesenchymal inhibitory activity of indazole-derived imidazoles as dual ALK5/p38α MAP inhibitors. European Journal of Medicinal Chemistry, 219, 113456. View Source
- [2] BindingDB. (2025). BDBM50293521: N-(1-methyl-1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine. Binding Database. View Source
